molecular formula C12H21NO4 B1323241 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid CAS No. 565456-75-9

2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid

Cat. No.: B1323241
CAS No.: 565456-75-9
M. Wt: 243.3 g/mol
InChI Key: CXKVEJHPQAZLCY-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly interesting due to its cyclobutyl group, which introduces strain and unique reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in methanol.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

    Oxidation and Reduction: Specific oxidizing or reducing agents can be employed based on the target transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions can yield a variety of substituted cyclobutyl derivatives.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid is unique due to its cyclobutyl group, which introduces strain and unique reactivity compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of strained ring systems and in studies of ring strain effects on reactivity.

Properties

IUPAC Name

3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKVEJHPQAZLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634979
Record name N-(tert-Butoxycarbonyl)-3-cyclobutylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565456-75-9
Record name N-(tert-Butoxycarbonyl)-3-cyclobutylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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